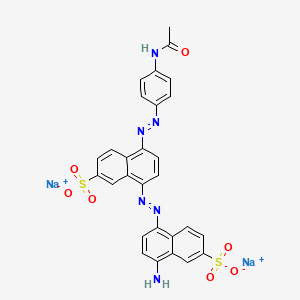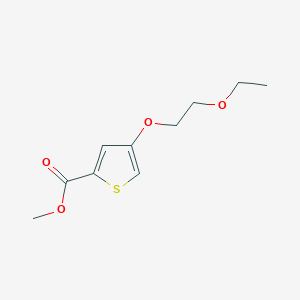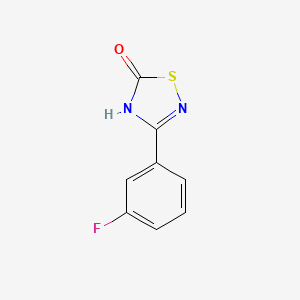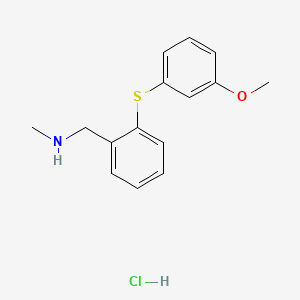
Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is a biomedical compound primarily utilized in studying the interactions and functions of carbohydrates. It is commonly employed as a probe in glycobiology studies, aiding in the research of carbohydrate-binding proteins and their involvement in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside typically involves the reaction of 2-deoxy-2-phthalimido-D-glucopyranose with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioglucopyranoside moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.
Scientific Research Applications
Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a probe for studying carbohydrate-binding proteins and their interactions.
Biology: In glycobiology studies to investigate the role of carbohydrates in biological processes.
Medicine: For research into carbohydrate-related diseases and potential therapeutic targets.
Industry: In the development of new drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves its interaction with carbohydrate-binding proteins. The compound mimics natural carbohydrates, allowing it to bind to specific proteins and inhibit or modulate their activity. This interaction can affect various molecular pathways and cellular processes, making it a valuable tool for studying carbohydrate-protein interactions.
Comparison with Similar Compounds
Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is unique in its structure and function compared to other similar compounds. Some similar compounds include:
- Phenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-b-D-thiogalactopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside
These compounds share similar thioglucopyranoside moieties but differ in their acetylation patterns and substituents, which can affect their reactivity and binding properties .
Properties
Molecular Formula |
C20H19NO6S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19NO6S/c22-10-14-16(23)17(24)15(20(27-14)28-11-6-2-1-3-7-11)21-18(25)12-8-4-5-9-13(12)19(21)26/h1-9,14-17,20,22-24H,10H2 |
InChI Key |
HLTWBWIHWDQQFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-](/img/structure/B12067149.png)










